Cas no 77868-77-0 (N-benzyl-2,4-dibromobutanamide)

N-benzyl-2,4-dibromobutanamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-2,4-dibromobutanamide
- SCHEMBL8568653
- 77868-77-0
- N-Benzyl-2,4-dibromobutanamide
- N-benzyl-2,4-dibromobutanamide
-
- MDL: MFCD28053759
- インチ: InChI=1S/C11H13Br2NO/c12-7-6-10(13)11(15)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
- InChIKey: JHRBUCNZOFIPCA-UHFFFAOYSA-N
- ほほえんだ: BrCCC(Br)C(NCC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 334.93434g/mol
- どういたいしつりょう: 332.93639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 29.1Ų
N-benzyl-2,4-dibromobutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019140354-5g |
N-Benzyl-2,4-dibromobutanamide |
77868-77-0 | 97% | 5g |
$400.00 | 2023-09-01 | |
Crysdot LLC | CD12031524-5g |
N-Benzyl-2,4-dibromobutanamide |
77868-77-0 | 97% | 5g |
$334 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804906-5g |
N-Benzyl-2,4-dibromobutanamide |
77868-77-0 | 97% | 5g |
¥11878.00 | 2024-07-28 |
N-benzyl-2,4-dibromobutanamide 関連文献
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
N-benzyl-2,4-dibromobutanamideに関する追加情報
Recent Advances in the Study of N-benzyl-2,4-dibromobutanamide (CAS: 77868-77-0) in Chemical Biology and Pharmaceutical Research
N-benzyl-2,4-dibromobutanamide (CAS: 77868-77-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by the presence of two bromine atoms and a benzyl group, has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and potential as a lead compound in drug development. The following sections provide a comprehensive overview of the latest research findings related to this molecule.
Recent studies have focused on the synthesis and optimization of N-benzyl-2,4-dibromobutanamide, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot reaction involving bromination and amidation, achieving a yield of over 85%. This method not only simplifies the synthesis process but also reduces the use of hazardous reagents, aligning with the growing demand for greener chemistry in pharmaceutical manufacturing.
In terms of biological activity, N-benzyl-2,4-dibromobutanamide has shown promising results as an inhibitor of specific enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 µM. These findings suggest its potential as a candidate for developing anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Further investigations into the mechanism of action of N-benzyl-2,4-dibromobutanamide have revealed its ability to modulate cellular signaling pathways. Research conducted at the University of Cambridge highlighted its role in the inhibition of NF-κB, a transcription factor implicated in various inflammatory and oncogenic processes. The study utilized both in vitro and in vivo models to confirm the compound's efficacy, paving the way for future preclinical studies.
Despite these advancements, challenges remain in the development of N-benzyl-2,4-dibromobutanamide as a therapeutic agent. Issues such as bioavailability and potential toxicity need to be addressed through further structural modifications and pharmacokinetic studies. A recent review in Expert Opinion on Drug Discovery emphasized the importance of optimizing the compound's physicochemical properties to enhance its drug-like characteristics.
In conclusion, N-benzyl-2,4-dibromobutanamide (CAS: 77868-77-0) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Future studies should focus on overcoming existing challenges and exploring its full therapeutic potential, particularly in the context of inflammatory and oncological diseases.
77868-77-0 (N-benzyl-2,4-dibromobutanamide) 関連製品
- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)
- 41223-14-7(2-Methyl Cyclopentanamine)
- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)
- 28115-92-6(4-Nitrobenzoyl Isothiocyanate)
- 2014396-13-3((2-fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone)
- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 1788557-63-0(4-[4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-1-piperazinyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)
- 1871849-85-2(4-(Benzyloxy)-4-methylpiperidine)
- 38861-78-8(4-Isobutylacetophenone)




